(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 2-(4-METHOXYPHENYL)ACETATE
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Overview
Description
(Z)-[1-Amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-methoxyphenyl)acetate is an organic compound characterized by the presence of methoxyphenyl groups and an ethylideneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-methoxyphenyl)acetate typically involves the reaction of 4-methoxyphenylacetic acid with an appropriate amine under controlled conditions. One common method is the Schiff base formation, where the amine reacts with the aldehyde or ketone group of the 4-methoxyphenylacetic acid to form the desired product. The reaction is often carried out in the presence of a catalyst, such as sodium borohydride, to facilitate the reduction process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(Z)-[1-Amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-methoxyphenyl)acetate is used as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It serves as a model compound for understanding the interactions between similar molecules and biological targets .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs with analgesic and anti-inflammatory properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of (Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-methoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-{1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino 2-thienylmethanone
Uniqueness
(Z)-[1-Amino-2-(4-methoxyphenyl)ethylidene]amino 2-(4-methoxyphenyl)acetate is unique due to its specific structural features, such as the presence of two methoxyphenyl groups and an ethylideneamino linkage. These features confer distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 2-(4-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-22-15-7-3-13(4-8-15)11-17(19)20-24-18(21)12-14-5-9-16(23-2)10-6-14/h3-10H,11-12H2,1-2H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFMDQXTUVCHCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=NOC(=O)CC2=CC=C(C=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C(=N/OC(=O)CC2=CC=C(C=C2)OC)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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